rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane: is a chiral compound belonging to the class of nitrogen-containing bicyclic compounds It features a unique bicyclo[420]octane structure with a methyl group at the 6th position and an azabicyclo moiety at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane typically involves chiral synthesis techniques. The process begins with the selection of appropriate chiral starting materials and the use of specific reaction conditions to ensure the desired stereochemistry. Commonly, the synthesis involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperature, pressure, and pH to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles as laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(1R,6R)-7-azabicyclo[4.2.0]octane
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride
Comparison: rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity compared to other similar compounds. The structural differences can lead to variations in their interaction with molecular targets and their overall properties .
Properties
CAS No. |
2307778-96-5 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.